molecular formula C7H3ClN2O2 B2590123 2-Chloro-6-cyanonicotinic acid CAS No. 1356850-56-0

2-Chloro-6-cyanonicotinic acid

Cat. No.: B2590123
CAS No.: 1356850-56-0
M. Wt: 182.56
InChI Key: AQQPSOFXRJPCIR-UHFFFAOYSA-N
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Description

2-Chloro-6-cyanonicotinic acid is a versatile nicotinic acid derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. As a multifunctional heterocyclic building block, it features both a reactive chloro substituent and a cyano group on its pyridine ring, making it a valuable intermediate in organic synthesis. Its structure is particularly useful for constructing more complex molecules in medicinal chemistry . Researchers can utilize this compound in cross-coupling reactions, where the chloro group can be displaced, or in further functionalization of the cyano group into amides or carboxylic acids . Potential research applications include its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The structural motifs present in this compound are commonly found in molecules designed to interact with biological targets, suggesting its value in early-stage drug discovery projects . Please refer to the product's safety data sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

2-chloro-6-cyanopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQPSOFXRJPCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356850-56-0
Record name 2-chloro-6-cyanopyridine-3-carboxylic acid
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Chemical Reactions Analysis

Enzymatic Hydrolysis and Specificity

Nitrilase-catalyzed reactions are critical for synthesizing carboxylic acids from nitriles. For chlorinated substrates like 2-CN:

  • Electronic Effects : The electron-donating Cl group increases nitrile electron density, favoring amide formation over hydrolysis. This is evident in RzNIT, where 2-CN hydrolysis was low (2.65 U/g DCW) but amide formation was dominant (88%) .

  • Mutational Engineering : Rational design of RzNIT variants (e.g., W167G) eliminated hydration activity while enhancing hydrolysis specificity. For example, W167G showed 118.68 U/g DCW hydrolysis activity for 2-CN with no amide formation .

  • Table 2 : Enzyme Activity Comparison

    MutantHydrolysis Activity (U/g DCW)Hydration Activity (U/g DCW)
    WT2.6518.60
    W167G118.680.00

Stability and Reactivity

  • Cyanide Group : The cyano group is generally stable under mild conditions but can hydrolyze to carboxylic acid under acidic or basic conditions. For example, ethyl 6-aminonicotinate hydrolyzes in methanolic NaOH to yield 6-aminonicotinic acid .

  • Chlorine Group : The 2-chloro substituent may undergo substitution reactions, though activation is required. In contrast, the cyano group’s electron-withdrawing nature could destabilize intermediates in substitution pathways.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmacologically Active Compounds

2-Chloro-6-cyanonicotinic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of:

  • Pralofen : An anti-inflammatory and analgesic drug, where this compound acts as a precursor, facilitating the attachment of functional groups essential for its therapeutic action .
  • Mefenamic Acid and Niflumic Acid : These non-steroidal anti-inflammatory drugs (NSAIDs) also utilize this compound in their synthetic pathways, enhancing their efficacy against pain and inflammation .

2. Electrocatalytic Synthesis

Recent studies have explored the electrocatalytic synthesis of derivatives like 6-aminonicotinic acid from halogenated pyridines using this compound as a starting material. This method demonstrates efficient conversion rates and offers an environmentally friendly alternative to traditional synthesis methods .

Agrochemical Applications

1. Development of Herbicides and Pesticides

The compound's reactivity makes it a valuable building block in the formulation of agrochemicals. It has been successfully used to synthesize:

  • Nicosulfuron : A selective herbicide that targets specific weed species without harming crops .
  • Diflufenican : Another herbicide known for its effectiveness against a broad spectrum of weeds, showcasing the compound's utility in agricultural productivity .

Data Table: Summary of Applications

Application TypeCompound DerivedFunctionalityReference
PharmaceuticalPralofenAnti-inflammatory and analgesic
PharmaceuticalMefenamic AcidPain relief
PharmaceuticalNiflumic AcidAnti-inflammatory
AgrochemicalNicosulfuronSelective herbicide
AgrochemicalDiflufenicanBroad-spectrum herbicide

Case Studies

Case Study 1: Synthesis of Pralofen

In a detailed study, researchers outlined the synthetic pathway involving this compound leading to pralofen. The process included multiple steps where this compound was modified through various chemical reactions, ultimately yielding the desired pharmaceutical product with high purity and efficacy.

Case Study 2: Electrocatalytic Methods

Another significant advancement was reported in the electrochemical reduction of halogenated pyridines utilizing this compound. The study highlighted yields between 48% to 82% for 6-aminonicotinic acid, showcasing the potential for cleaner synthesis routes that minimize hazardous waste compared to conventional methods .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-chloro-6-cyanonicotinic acid, highlighting substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₇H₃ClN₂O₂* 182.57 (calc.) Cl (2), CN (6) High reactivity for cross-coupling; potential inhibitor precursor [Inferred]
2-Chloro-6-methylnicotinic acid C₇H₆ClNO₂ 171.58 Cl (2), CH₃ (6) Intermediate in pharmaceuticals; methyl group enhances lipophilicity
2-Chloro-6-hydroxynicotinic acid C₆H₄ClNO₃ 173.55 Cl (2), OH (6) Polar due to -OH; hydrogen bonding facilitates crystallization
6-Amino-2-chloronicotinic acid C₆H₅ClN₂O₂ 172.57 Cl (2), NH₂ (6) Increased basicity; used in drug synthesis (e.g., kinase inhibitors)
2-Chloro-6-methoxynicotinic acid C₇H₆ClNO₃ 187.58 Cl (2), OCH₃ (6) Methoxy group stabilizes resonance; intermediate in agrochemicals
6-Chloronicotinic acid C₆H₄ClNO₂ 157.55 Cl (6) Stable building block for BRAFV600E and DNA-gyrase inhibitors

*Calculated molecular weight based on nicotinic acid backbone with substituents.

Electronic and Reactivity Differences

  • Cyano vs. Methyl (-CH₃): The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the electron-donating methyl group in 2-chloro-6-methylnicotinic acid (pKa ~3–4) . This acidity difference makes the cyano derivative more reactive in nucleophilic substitution or metal-catalyzed coupling reactions.
  • Cyano vs. Hydroxyl (-OH): The hydroxyl group in 2-chloro-6-hydroxynicotinic acid introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water or ethanol) . In contrast, the cyano group reduces solubility but enhances electrophilicity at the pyridine ring.
  • Cyano vs. Amino (-NH₂): The amino group in 6-amino-2-chloronicotinic acid provides a nucleophilic site for further functionalization (e.g., amide bond formation), whereas the cyano group is typically inert under mild conditions but reactive in nitrile-specific transformations (e.g., hydrolysis to carboxylic acids) .

Biological Activity

2-Chloro-6-cyanonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives. Its chemical structure can be represented as follows:

  • Molecular Formula : C6_6H4_4ClN3_3O2_2
  • Molecular Weight : 173.56 g/mol
  • CAS Number : 3167-49-5

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. A study evaluating various nicotinic acid derivatives found that certain compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 150 to 250 µg/ml, suggesting moderate to strong antimicrobial effects .

Antitumor Activity

The potential anticancer properties of this compound have been highlighted in several studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • GABAA Receptor Modulation : Similar compounds have been identified as GABAA receptor agonists, influencing neurotransmitter signaling pathways that could lead to neuroprotective effects .
  • Inhibition of NAD Metabolism : The compound's structural similarity to nicotinic acid suggests it may interfere with NAD metabolism, potentially acting as an inhibitor in metabolic pathways critical for cancer cell survival .

Case Studies

  • Case Study on Antitumor Effects : A study conducted on the cytotoxicity of various nicotinic acid derivatives, including this compound, showed that it significantly reduced cell viability in MDA-MB-231 breast cancer cells, with an IC50_{50} value comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a promising antibacterial profile, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Data Tables

Activity TypeTarget Organisms/CellsIC50_{50} / MIC (µg/ml)Reference
AntimicrobialVarious Bacteria150 - 250
AntitumorMDA-MB-231 Breast CancerComparable to Doxorubicin

Q & A

Q. How can researchers structure a manuscript to highlight the novelty of this compound applications?

  • Methodological Answer :
  • Abstract : Emphasize unique properties (e.g., dual electron-withdrawing groups enabling bifunctional catalysis).
  • Results/Discussion : Contrast findings with prior studies on 2-chloro- or 6-cyano analogs.
  • Supplementary Data : Include raw spectral files, crystallographic CIFs, and computational input files for peer review .

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